molecular formula C8H13NO B14294985 5-(Dimethylamino)-2-methylpenta-2,4-dienal CAS No. 120421-17-2

5-(Dimethylamino)-2-methylpenta-2,4-dienal

Cat. No.: B14294985
CAS No.: 120421-17-2
M. Wt: 139.19 g/mol
InChI Key: IFMMQINDPQMBLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Dimethylamino)-2-methylpenta-2,4-dienal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a dimethylamino group and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-2-methylpenta-2,4-dienal can be achieved through several methods. One common approach involves the reaction of dimethylamine with an appropriate aldehyde precursor under controlled conditions. The reaction typically requires a base catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including the use of high-purity reagents, precise temperature control, and efficient mixing to ensure high yields and product purity .

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-2-methylpenta-2,4-dienal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

5-(Dimethylamino)-2-methylpenta-2,4-dienal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-2-methylpenta-2,4-dienal involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the conjugated diene system can undergo addition reactions. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Dimethylamino)-2-methylpenta-2,4-dienal is unique due to its combination of a dimethylamino group and a conjugated diene system. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science .

Properties

CAS No.

120421-17-2

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

5-(dimethylamino)-2-methylpenta-2,4-dienal

InChI

InChI=1S/C8H13NO/c1-8(7-10)5-4-6-9(2)3/h4-7H,1-3H3

InChI Key

IFMMQINDPQMBLG-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=CN(C)C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.